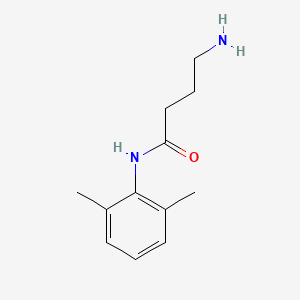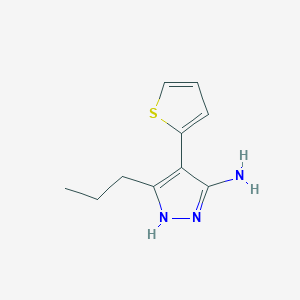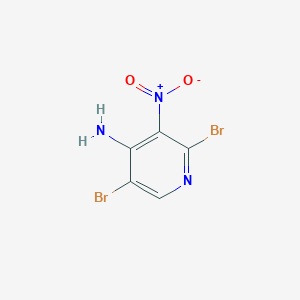
4-Amino-N-(2,6-dimethyl-phenyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2,6-dimethyl-phenyl)-butyramide is a chemical compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a butyramide group, and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide typically involves the reaction of 2,6-dimethylaniline with butyric anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,6-dimethylaniline+butyric anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2,6-dimethyl-phenyl)-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
4-Amino-N-(2,6-dimethyl-phenyl)-butyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2,6-dimethylphenyl)benzamide: Known for its anticonvulsant properties.
N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide: Used in anticonvulsant research.
Uniqueness
4-Amino-N-(2,6-dimethyl-phenyl)-butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, a butyramide group, and a dimethylphenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
102089-65-6 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-amino-N-(2,6-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-9-5-3-6-10(2)12(9)14-11(15)7-4-8-13/h3,5-6H,4,7-8,13H2,1-2H3,(H,14,15) |
InChI Key |
AKWPXXBNZJXUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)
![Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12113003.png)

![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113022.png)
![6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12113027.png)

![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)





